An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-propylnonane
An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-propylnonane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of the branched alkane, 4-Methyl-5-propylnonane. Designed with the discerning researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a foundational understanding of the relationship between the molecular structure of this compound and its macroscopic physical characteristics. In the absence of extensive experimentally-derived data for this specific isomer, this guide synthesizes established principles of hydrocarbon chemistry, predictive methodologies, and detailed experimental protocols to empower researchers in their work with 4-Methyl-5-propylnonane and related highly-branched alkanes.
Molecular Structure and Identification
4-Methyl-5-propylnonane is a saturated hydrocarbon with the chemical formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol .[1][2][3][4][5][6] Its structure, characterized by a nonane backbone with a methyl group at the fourth carbon and a propyl group at the fifth, results in a complex, asymmetric molecule. This intricate branching is a key determinant of its physical properties.
For unambiguous identification and computational modeling, the following identifiers are crucial:
The structural arrangement of 4-Methyl-5-propylnonane can be visualized as follows:
Caption: Ball-and-stick representation of 4-Methyl-5-propylnonane's carbon skeleton.
Predicted and Estimated Physical Properties
| Property | Predicted/Estimated Value | Rationale and Comparative Insights |
| Boiling Point | 210-220 °C | The boiling point of alkanes increases with molecular weight. However, branching tends to lower the boiling point compared to a linear isomer of the same carbon number (n-tridecane, b.p. 234 °C) due to a reduction in the surface area available for intermolecular London dispersion forces.[7][8][9][10] |
| Melting Point | -60 to -50 °C | The melting point of branched alkanes is influenced by both intermolecular forces and the efficiency of crystal lattice packing. Increased branching can disrupt efficient packing, leading to a lower melting point than the linear isomer (n-tridecane, m.p. -5.5 °C). However, highly symmetrical molecules can exhibit unusually high melting points. Given the asymmetry of 4-Methyl-5-propylnonane, a significantly lower melting point is expected.[7][8][11] |
| Density | ~0.76 - 0.78 g/cm³ at 20 °C | Alkanes are less dense than water. The density of branched alkanes is often slightly lower than their linear counterparts due to less efficient packing of the molecules.[12][13][14] |
| Refractive Index | ~1.42 - 1.44 at 20 °C | The refractive index of alkanes generally increases with molecular weight and density. The predicted value is in line with other C13 alkanes.[15][16][17][18] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether, toluene). | As a nonpolar hydrocarbon, 4-Methyl-5-propylnonane is hydrophobic and will not dissolve in polar solvents like water. The principle of "like dissolves like" dictates its solubility in nonpolar organic solvents, where the intermolecular forces are of a similar nature (London dispersion forces).[3][4][19][20][21] |
Synthesis of 4-Methyl-5-propylnonane
A robust and versatile method for the synthesis of highly branched alkanes such as 4-Methyl-5-propylnonane is through a Grignard reaction followed by deoxygenation.[1][2] This approach allows for the controlled construction of the carbon skeleton.
Caption: Synthetic pathway for 4-Methyl-5-propylnonane via a Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
Step 1: Formation of the Tertiary Alcohol (4-Methyl-5-propylnonan-5-ol)
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).[22][23][24]
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 4-nonanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of the Tertiary Alcohol
-
The crude 4-Methyl-5-propylnonan-5-ol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or iodine.
-
The mixture is heated, and the resulting alkene mixture is distilled from the reaction flask. This will likely produce a mixture of alkene isomers.
Step 3: Hydrogenation of the Alkene Mixture
-
The collected alkene mixture is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, 4-Methyl-5-propylnonane. Purification can be achieved by fractional distillation.
Experimental Determination of Physical Properties
The following protocols are standard methods for the precise determination of the key physical properties of liquid hydrocarbons like 4-Methyl-5-propylnonane.
Boiling Point Determination by Simple Distillation
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[25][26][27][28]
Protocol:
-
Place approximately 5-10 mL of purified 4-Methyl-5-propylnonane into a round-bottom flask, along with a few boiling chips or a magnetic stir bar.
-
Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.
-
Heat the flask gently.
-
Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Density Determination using a Pycnometer
A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.[29][30][31]
Protocol:
-
Thoroughly clean and dry the pycnometer and weigh it accurately (m_empty).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m_water). The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Empty and dry the pycnometer, then fill it with 4-Methyl-5-propylnonane at the same temperature and weigh it (m_sample).
-
The density of the sample is calculated as: ρ_sample = (m_sample - m_empty) / Volume_pycnometer
Refractive Index Measurement using a Refractometer
The refractive index is a dimensionless number that describes how light propagates through a substance.[32][33][34][35]
Protocol:
-
Calibrate the refractometer using a standard of known refractive index.
-
Clean the prism surface of the refractometer with a suitable solvent (e.g., ethanol or isopropanol) and allow it to dry completely.
-
Apply a few drops of 4-Methyl-5-propylnonane to the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).
-
View the scale through the eyepiece and adjust until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
Spectroscopic Characterization
While not physical properties in the classical sense, spectroscopic data are indispensable for the structural confirmation of 4-Methyl-5-propylnonane.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to significant signal overlap of the methylene (-CH₂-) and methyl (-CH₃) groups in the alkane backbone, typically in the 1.2-1.4 ppm range. The methine protons (-CH-) at the C4 and C5 positions would appear slightly downfield. The terminal methyl groups of the propyl and butyl chains, and the methyl group at C4, will exhibit distinct splitting patterns (triplets and a doublet, respectively) due to spin-spin coupling with neighboring protons.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for each chemically non-equivalent carbon atom, allowing for confirmation of the carbon skeleton's structure.
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is a powerful tool for both separation and identification. The mass spectrum of 4-Methyl-5-propylnonane will show a molecular ion peak (m/z = 184) and a characteristic fragmentation pattern resulting from the cleavage of C-C bonds, which can be used to deduce the branching structure.
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple, primarily showing C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.
Conclusion
4-Methyl-5-propylnonane serves as an exemplary model for understanding the physical properties of highly branched alkanes. Its molecular structure dictates its behavior, from its predicted boiling and melting points to its solubility characteristics. This guide has provided a framework for its synthesis and a detailed set of protocols for the experimental validation of its physical properties. For researchers in materials science, drug development, and other fields where the precise properties of organic molecules are paramount, a thorough characterization, as outlined herein, is the cornerstone of rigorous scientific inquiry.
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